Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a chlorophenyl group, and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various aziridine ring-opened products.
Scientific Research Applications
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aziridine ring is particularly reactive and can form adducts with DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]ethyl ester
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]propyl ester
Uniqueness
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the chlorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
832724-82-0 |
---|---|
Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.74 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]aziridin-2-yl]methyl thiocyanate |
InChI |
InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2 |
InChI Key |
ISWOYSFEBZJSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Cl)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.